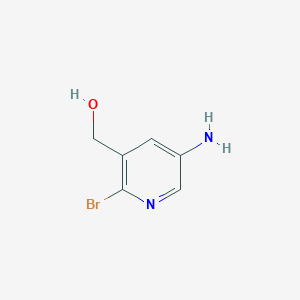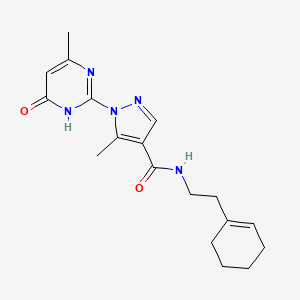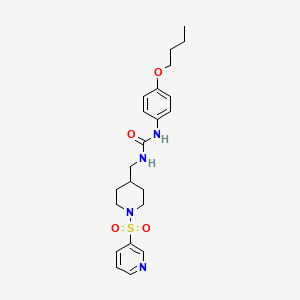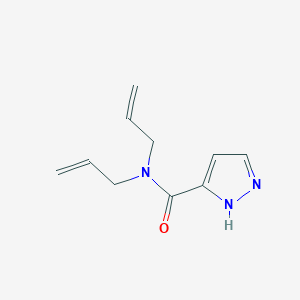
4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminosulfonyl compounds are a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring . They are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For aminosulfonyl compounds, the structure often includes a benzene ring attached to a sulfonamide group .Chemical Reactions Analysis
The chemical reactions of aminosulfonyl compounds can vary widely depending on the specific compound and conditions. They often participate in reactions involving their amino and sulfonyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Aminosulfonyl compounds, for example, often have properties related to their aromatic ring and sulfonamide group .Applications De Recherche Scientifique
Antibacterial Agents
One study explored pyridonecarboxylic acids, closely related to the chemical structure , for their antibacterial activities. The researchers synthesized compounds with variations in the cyclic amino group, which resulted in some derivatives exhibiting more potent antibacterial activity than existing antibiotics, suggesting their potential for further biological studies (Egawa et al., 1984) source.
Asymmetric Organocatalysts
4-Hydroxyproline-derived amino acids and amino amides, bearing functional groups similar to the compound , have been reviewed for their use as organocatalysts in asymmetric reactions of organic compounds. These include aldol reactions, Mannich reactions, and Michael additions, highlighting their potential application in green chemistry and technology due to their recyclable nature (Zlotin, 2015) source.
Synthesis of N-Acylsulfonamides
A method for the synthesis of N-acylsulfonamides via carbonylative coupling of sulfonyl azides with electron-rich heterocycles, including pyrrole, was developed. This process, which involves the in situ generation of a sulfonyl isocyanate followed by regioselective acylation, highlights the potential for elaboration and enhanced hydrogen bonding capabilities in molecular structures (Schembri et al., 2019) source.
EP1 Receptor Selective Antagonists
Research into the development of new EP1 receptor selective antagonists for potential therapeutic applications identified compounds where the phenyl-sulfonyl moiety was replaced with more hydrophilic heteroarylsulfonyl moieties. This led to optimized antagonist activity, showing the relevance of sulfonamide structures in medical chemistry (Naganawa et al., 2006) source.
Mécanisme D'action
Target of Action
Similar compounds such as 3-[4-(aminosulfonyl)phenyl]propanoic acid have been shown to targetCarbonic Anhydrase 1 and 2 in humans . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
Similar compounds such as aminosalicylic acid have been shown to inhibitfolic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis. Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
Therefore, its inhibition can have widespread effects on cellular function .
Pharmacokinetics
Similar compounds such as aminosalicylic acid have a short serum half-life of one hour for the free drug .
Result of Action
The inhibition of folic acid synthesis can lead to a decrease in the synthesis of nucleotides and certain amino acids, potentially affecting dna replication, rna transcription, and protein synthesis .
Action Environment
Similar compounds such as amidosulfuron, a broad-spectrum herbicide, are known to be volatile, highly soluble in water, and have a high potential for leaching to groundwater .
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-4-sulfamoylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXPJSDXYCVAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7,9-trimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2946691.png)

![1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one](/img/structure/B2946694.png)

![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)
![(E)-N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2946703.png)

![3,6-dichloro-N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)pyridine-2-carboxamide](/img/structure/B2946708.png)

![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)

![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)